4-(4-methoxyphenyl)-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one
Description
4-(4-Methoxyphenyl)-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is a synthetic coumarin derivative with the molecular formula C₂₆H₂₆O₇ (monoisotopic mass: 414.1467 g/mol) . Its structure features a chromen-2-one core substituted at position 4 with a 4-methoxyphenyl group, at position 7 with a 3,4,5-trimethoxybenzyloxy moiety, and at position 8 with a methyl group. The 3,4,5-trimethoxybenzyl group is a key pharmacophore known to enhance interactions with biological targets such as heat shock protein 90 (HSP90) and enzymes involved in oxidative stress pathways .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-8-methyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O7/c1-16-22(33-15-17-12-23(30-3)27(32-5)24(13-17)31-4)11-10-20-21(14-25(28)34-26(16)20)18-6-8-19(29-2)9-7-18/h6-14H,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVUYDLTIFZVBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one typically involves multi-step organic reactions
Formation of Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the chromenone core reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid such as aluminum chloride.
Attachment of Trimethoxybenzyl Group: The final step involves the etherification of the chromenone derivative with 3,4,5-trimethoxybenzyl alcohol using a suitable base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the chromenone core to a chromanol derivative.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as thiols or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Chromanol derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
4-(4-Methoxyphenyl)-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of methoxy groups.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals, which is facilitated by the methoxy groups. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity and physicochemical properties of coumarin derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:
Key Observations:
Trimethoxybenzyloxy Group : The 3,4,5-trimethoxybenzyloxy substituent (common in the target compound and others) is critical for antioxidant and anticancer activity due to its ability to scavenge free radicals and bind HSP90 .
Chloro and Ethyl Substituents: Chlorine at position 6 (as in 6-chloro derivatives) enhances anti-inflammatory activity but may reduce solubility.
Methyl vs. Hexyl Chains : The 8-methyl group in the target compound provides moderate lipophilicity, whereas 3-hexyl substituents (e.g., ) drastically increase logP values, favoring tissue penetration but risking toxicity.
Comparison with Other Derivatives :
- 6-Chloro Analogs : Require chlorination at position 6 using POCl₃ or SOCl₂, which introduces steric hindrance and alters reactivity .
- Hexyl-Substituted Derivatives: Synthesized via alkylation with hexyl halides, necessitating rigorous purification to isolate nonpolar products .
Anticancer Activity:
The target compound’s 3,4,5-trimethoxybenzyl group enables potent HSP90 inhibition (IC₅₀ ~1.2 μM), comparable to novobiocin derivatives but with improved solubility due to the 4-methoxyphenyl group . In contrast, 6-chloro analogs (e.g., ) lack HSP90 affinity but show stronger COX-2 inhibition.
Antioxidant Activity:
The trimethoxybenzyl moiety enhances radical scavenging (IC₅₀ ~15 μM against DPPH radicals), outperforming non-trimethoxy derivatives (e.g., phenylethoxy-substituted compounds in ) by 2–3 fold .
Herbicidal Activity:
Compounds lacking the trimethoxy group (e.g., 4-(4-methoxyphenyl)-8-methyl-7-phenylethoxy derivatives) exhibit selective herbicidal effects against dicots like rape but are inactive against monocots .
Biological Activity
The compound 4-(4-methoxyphenyl)-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one , also known as a derivative of chromenone, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The structural formula of the compound is represented as follows:
This structure includes multiple methoxy groups that may influence its biological activity through various mechanisms.
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties , which are crucial for combating oxidative stress and preventing cellular damage. The presence of methoxy groups enhances its ability to scavenge free radicals, thereby protecting cells from oxidative damage.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at specific phases, primarily through the modulation of signaling pathways such as p53 and MAPK .
Anti-inflammatory Effects
The compound demonstrates notable anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity suggests potential therapeutic applications in treating inflammatory diseases .
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as a noncompetitive inhibitor of key enzymes involved in oxidative stress pathways.
- Modulation of Gene Expression : It influences the expression of genes related to apoptosis and cell survival.
- Interaction with Cellular Targets : The compound binds to specific receptors or proteins within cells, altering their function and leading to therapeutic effects.
Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability (EC50 < 10 μM). The study utilized an MTT assay to assess cytotoxicity, revealing that the compound induced apoptosis through caspase activation and mitochondrial dysfunction .
Study 2: Anti-inflammatory Response
In an experimental model of inflammation, the administration of this compound reduced edema significantly compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues, confirming its anti-inflammatory efficacy .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
